N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
Description
N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a pyrazole-based compound featuring a pyridinyl substituent at the 3-position of the pyrazole core and an ethyl-linked oxane-4-carboxamide group. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyridine and pyrazole motifs are pharmacophoric elements.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-16(15-3-2-6-18-12-15)20-21(13)8-7-19-17(22)14-4-9-23-10-5-14/h2-3,6,11-12,14H,4-5,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXHKMZKDWDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactionsThe final step involves the attachment of the oxane carboxamide group under controlled conditions, often using amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
A comparative analysis of key properties is outlined below:
Key Observations :
- The pyridine and oxane groups in the target compound likely enhance aqueous solubility compared to chlorinated or fluorinated phenyl analogs, which exhibit higher hydrophobicity .
- Melting points for analogs correlate with substituent polarity; for example, 3d (fluorophenyl) has a higher mp (181–183°C) than 3a (133–135°C) due to stronger intermolecular interactions .
Biological Activity
N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide, a compound featuring a pyrazole pharmacophore, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article synthesizes recent findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately g/mol. The compound features a complex structure that includes a pyridine ring and a pyrazole moiety, which are often associated with various pharmacological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those similar to this compound. For instance, compounds within this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
A review of various pyrazole derivatives indicated that some exhibit selectivity towards COX-2 over COX-1, suggesting a potentially safer profile regarding gastrointestinal side effects. Notably, certain derivatives showed an IC value as low as µM for COX-2 inhibition, indicating strong potency in reducing inflammation without significant ulcerogenic effects .
Anticancer Activity
The anticancer properties of pyrazole compounds have also been explored extensively. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For example, one study reported that specific pyrazole derivatives achieved IC values of µM against liver carcinoma (HepG2) and µM against lung carcinoma (A549), demonstrating their potential as effective anti-tumor agents .
Case Study 1: Pyrazole Derivatives as Anti-inflammatory Agents
A series of substituted pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several compounds exhibited high edema inhibition percentages (up to ), outperforming standard treatments like celecoxib .
Case Study 2: Anticancer Evaluation
In another investigation focusing on the anticancer efficacy of pyrazole derivatives, researchers synthesized multiple compounds and screened them against HepG2 and A549 cell lines. The most potent derivative displayed significant cytotoxicity compared to standard chemotherapeutics such as cisplatin .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
